molecular formula C15H21NO B5712358 N-[(1-phenylcyclopentyl)methyl]propanamide

N-[(1-phenylcyclopentyl)methyl]propanamide

Cat. No.: B5712358
M. Wt: 231.33 g/mol
InChI Key: LHXDLYRMEUVDRX-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclopentyl)methyl]propanamide is an organic compound with the molecular formula C15H21NO It is characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclopentyl)methyl]propanamide typically involves the reaction of 1-phenylcyclopentylmethanol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclopentyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and cyclopentyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(1-phenylcyclopentyl)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclopentyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: Similar structure but lacks the cyclopentyl group.

    Cyclopentylmethylamine: Contains the cyclopentyl group but lacks the phenyl and propanamide moieties.

Uniqueness

N-[(1-phenylcyclopentyl)methyl]propanamide is unique due to the combination of its phenyl, cyclopentyl, and propanamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-phenylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-14(17)16-12-15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLYRMEUVDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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